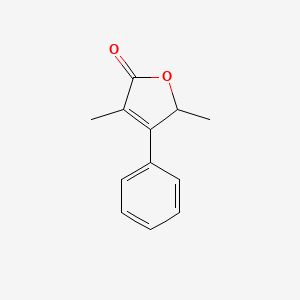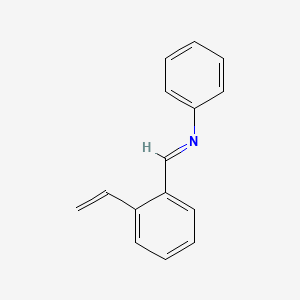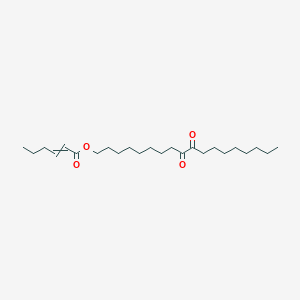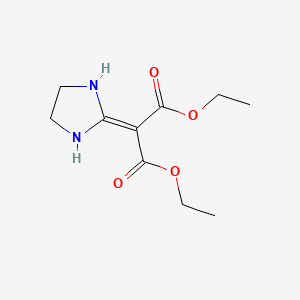![molecular formula C14H9Cl6N3O B14290493 2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 113078-44-7](/img/structure/B14290493.png)
2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine: is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group and two trichloromethyl groups attached to the triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methoxybenzene and an appropriate alkylating agent.
Addition of Trichloromethyl Groups: The trichloromethyl groups can be added through a chlorination reaction using trichloromethylating agents like carbon tetrachloride in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trichloromethyl groups, converting them into less chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the methoxyphenyl group.
Reduction: Partially or fully dechlorinated triazine derivatives.
Substitution: Triazine derivatives with various functional groups replacing the original substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and chemical stability.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions due to its unique chemical structure.
Medicine:
Drug Development: Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development, particularly in the field of anticancer and antimicrobial agents.
Industry:
Pesticides: The compound can be used as an intermediate in the synthesis of herbicides and insecticides.
Dyes: It can be used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activities or disruption of cellular processes. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, while the trichloromethyl groups can increase its reactivity towards biological targets.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trichloro-1,3,5-triazine: A simpler triazine derivative with three chlorine atoms attached to the ring.
2-[2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine: A similar compound with a methoxy group in the para position of the phenyl ring.
2-[2-(3-Methoxyphenyl)ethenyl]-4,6-dichloro-1,3,5-triazine: A derivative with fewer chlorine atoms.
Uniqueness: The presence of both the methoxyphenyl group and the trichloromethyl groups in 2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine makes it unique compared to other triazine derivatives. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, which are not observed in simpler triazine compounds.
Eigenschaften
CAS-Nummer |
113078-44-7 |
|---|---|
Molekularformel |
C14H9Cl6N3O |
Molekulargewicht |
447.9 g/mol |
IUPAC-Name |
2-[2-(3-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C14H9Cl6N3O/c1-24-9-4-2-3-8(7-9)5-6-10-21-11(13(15,16)17)23-12(22-10)14(18,19)20/h2-7H,1H3 |
InChI-Schlüssel |
TWDHUIKDBFFCCV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
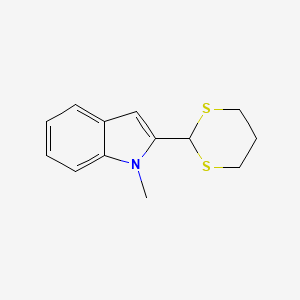

![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)
![3-Oxo-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B14290448.png)

